Superior Clinical Outcomes vs. Kanamycin in Multidrug-Resistant Tuberculosis (MDR-TB)
In a meta-analysis of 12,030 patients with multidrug-resistant tuberculosis, streptomycin treatment was associated with a significantly higher cure rate and lower mortality compared to kanamycin. Specifically, compared to kanamycin, streptomycin use resulted in 7 more cures per 100 patients (95% CI: 5–8) and 5 fewer deaths per 100 patients (95% CI: 4–7) [1]. This contrasts with amikacin, which was associated with 6 more cures per 100 patients (95% CI: 4–8) compared to kanamycin [1].
| Evidence Dimension | Clinical Outcomes in MDR-TB |
|---|---|
| Target Compound Data | 7 more cures per 100 patients (95% CI: 5–8); 5 fewer deaths per 100 patients (95% CI: 4–7) |
| Comparator Or Baseline | Kanamycin (baseline) |
| Quantified Difference | Streptomycin: +7 cures, -5 deaths vs. kanamycin; Amikacin: +6 cures vs. kanamycin |
| Conditions | Individual patient data meta-analysis of 12,030 patients from 25 countries (2009–2016) |
Why This Matters
This large-scale clinical evidence directly supports the procurement of streptomycin over kanamycin for MDR-TB treatment protocols, demonstrating a quantifiable advantage in patient outcomes.
- [1] Ahmad N, Ahuja SD, Akkerman OW, et al. Aminoglycosides and Capreomycin in the Treatment of Multidrug-resistant Tuberculosis: Individual Patient Data Meta-Analysis of 12,030 Patients from 25 Countries, 2009-2016. Clin Infect Dis. 2022;75(3):382-392. View Source
